molecular formula C11H13N3O2 B2686137 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide CAS No. 99857-37-1

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

Cat. No. B2686137
CAS RN: 99857-37-1
M. Wt: 219.244
InChI Key: BBWDQMIHVPBFEQ-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 . It is a solid substance and is used for proteomics research .


Synthesis Analysis

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide and its derivatives has been reported in the literature . For instance, it has been synthesized by reactions with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone . Alkylation of the NH group of these compounds makes the molecules more stable in DMSO-d6 solution .


Molecular Structure Analysis

The InChI code for 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is 1S/C11H13N3O2/c12-13-11(16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,16) .


Chemical Reactions Analysis

The reactions of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide with 1,4-naphthoquinone derivatives have been studied . The interaction of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide with 2,3-dichloro-1,4-naphthoquinone results in the formation of N’-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides .


Physical And Chemical Properties Analysis

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a solid substance . It has a molecular weight of 219.24 .

Scientific Research Applications

Reactions with 1,4-naphthoquinone Derivatives

“5-Oxo-1-phenylpyrrolidine-3-carbohydrazides” can react with 1,4-naphthoquinone derivatives to produce N′-(4-Oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides and N′-(3-methyl-4-oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides .

Synthesis of Alkylated Analogues

The alkylated analogues of the above products can be obtained using ethyl iodide .

Interaction with 2,3-dichloro-1,4-naphthoquinone

The interaction of “5-Oxo-1-phenylpyrrolidine-3-carbohydrazides” with 2,3-dichloro-1,4-naphthoquinone leads to the formation of N′-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides .

Antimicrobial and Antifungal Activity

Some of the new compounds synthesized from “5-Oxo-1-phenylpyrrolidine-3-carbohydrazides” have been tested for antimicrobial and antifungal activity .

Synthesis of 1,3-disubstituted Pyrrolidinone Derivatives

A novel series of 1,3-disubstituted pyrrolidinone derivatives with aromatic, hydrazone, azole, diazole, and triazole moieties can be prepared from 3-carbohydrazides of 1-phenyl-5-oxopyrrolidine .

Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)

The rest of the products, which did not precipitate from the reaction mixtures, were isolated by evaporation of the reaction mixtures followed by purification of the residues by DFCC over aluminium oxide, and evaporation of the eluates to give compounds 10 { 1; 1, 2, 5 – 12 } and 10 { 2; 8 – 12 } in 40–100% yields and in 80–100% purity .

properties

IUPAC Name

5-oxo-1-phenylpyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-13-11(16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDQMIHVPBFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

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